molecular formula C11H9Cl2NO B13212240 3-(3,4-Dichlorophenyl)-3-ethyloxirane-2-carbonitrile

3-(3,4-Dichlorophenyl)-3-ethyloxirane-2-carbonitrile

Cat. No.: B13212240
M. Wt: 242.10 g/mol
InChI Key: KKQXJAIRAGRKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dichlorophenyl)-3-ethyloxirane-2-carbonitrile is an organic compound characterized by the presence of a dichlorophenyl group, an ethyloxirane ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-3-ethyloxirane-2-carbonitrile typically involves the reaction of 3,4-dichlorophenyl derivatives with ethyloxirane and carbonitrile precursors. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-3-ethyloxirane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce simpler hydrocarbons or alcohols.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-3-ethyloxirane-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-3-ethyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenylacetic acid
  • 3,4-Dichlorophenylurea
  • 3,4-Dichlorophenylmethanol

Uniqueness

Compared to similar compounds, 3-(3,4-Dichlorophenyl)-3-ethyloxirane-2-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its oxirane ring and carbonitrile group make it particularly versatile for various synthetic and research purposes.

Properties

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-3-ethyloxirane-2-carbonitrile

InChI

InChI=1S/C11H9Cl2NO/c1-2-11(10(6-14)15-11)7-3-4-8(12)9(13)5-7/h3-5,10H,2H2,1H3

InChI Key

KKQXJAIRAGRKJY-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C#N)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.